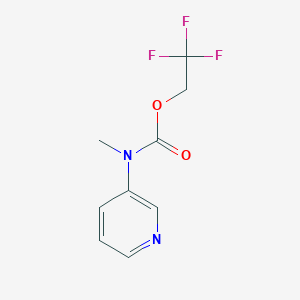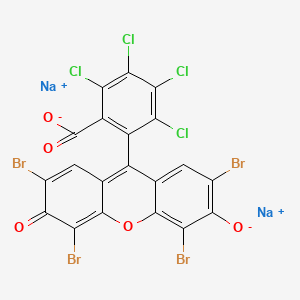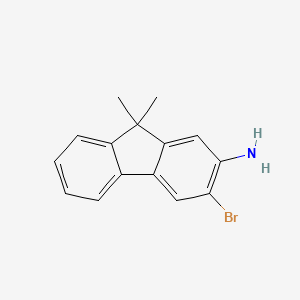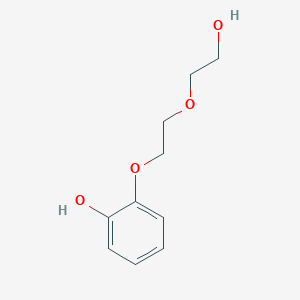
2-(2-(2-Hydroxyethoxy)ethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Hydroxyethoxy)ethoxy)phenol is an organic compound with the molecular formula C10H14O4. It is a phenolic ether, characterized by the presence of a phenol group substituted with three ethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)phenol typically involves the reaction of catechol with ethylene glycol in the presence of a catalyst. One common method uses praseodymium-loaded SAPO molecular sieve as a catalyst. The reaction proceeds under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful monitoring of reaction parameters to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Hydroxyethoxy)ethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic ethers
Scientific Research Applications
2-(2-(2-Hydroxyethoxy)ethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)phenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant. It can also interact with enzymes and receptors, modulating their activity. The ethoxy groups enhance its solubility and bioavailability, facilitating its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethoxy)phenol: A simpler analog with fewer ethoxy groups.
2-(2-(2-Hydroxyethoxy)ethoxy)ethanol: Similar structure but with an additional hydroxyl group.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: A related compound with different functional groups
Uniqueness
2-(2-(2-Hydroxyethoxy)ethoxy)phenol is unique due to its specific arrangement of ethoxy groups, which imparts distinct chemical and physical properties. Its enhanced solubility, reactivity, and potential biological activities make it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]phenol |
InChI |
InChI=1S/C10H14O4/c11-5-6-13-7-8-14-10-4-2-1-3-9(10)12/h1-4,11-12H,5-8H2 |
InChI Key |
GFRGVAWVWVGMFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-1-(5-{[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-3-yl)ethanone](/img/structure/B12510557.png)
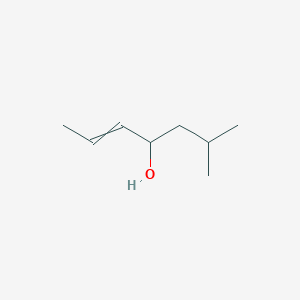


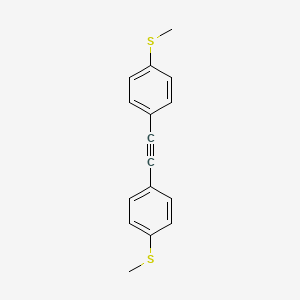
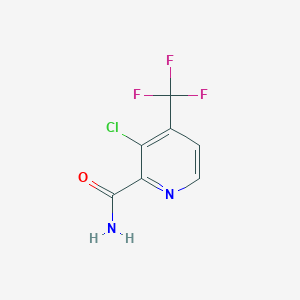
![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)
![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12510629.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine](/img/structure/B12510632.png)

